molecular formula C6H5BF3NO2 B1421074 3-(Trifluoromethyl)pyridine-4-boronic acid CAS No. 1204334-17-7

3-(Trifluoromethyl)pyridine-4-boronic acid

Cat. No. B1421074
M. Wt: 190.92 g/mol
InChI Key: NKKURWXTOIKLEF-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)pyridine-4-boronic acid” is a chemical compound with the empirical formula C6H7BF3NO3 . It is a solid substance and is used as a reagent in various chemical reactions . It is also a key structural motif in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)pyridine-4-boronic acid” is characterized by the presence of a pyridine ring, a boronic acid group, and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of this compound .


Chemical Reactions Analysis

“3-(Trifluoromethyl)pyridine-4-boronic acid” is involved in various chemical reactions. It is used as a reagent in the Suzuki–Miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

“3-(Trifluoromethyl)pyridine-4-boronic acid” is a solid substance . Its molecular weight is 208.93 . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Reactivity Analysis

The reactivity of pyridinium boronic acid, closely related to 3-(Trifluoromethyl)pyridine-4-boronic acid, was studied in acidic aqueous solutions, revealing that substituents on the pyridine moiety significantly influence the acidity of both the boron center and the pyridine moiety (Iwatsuki et al., 2012).

Synthesis and Reactivity

The synthesis process of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, a compound similar to 3-(Trifluoromethyl)pyridine-4-boronic acid, was extensively studied. Conditions such as reaction temperature, time, molar ratios, and pH were optimized to achieve high yield and purity (Liu Guoqua, 2014).

Electronic Communication in Organoboranes

A study on organoboranes with bithiophene linkers explored the electronic communication and binding cooperativity involving boron centers, highlighting the complex interactions in such compounds (Sundararaman et al., 2006).

Suzuki Cross-Coupling Reactions

The use of pyridine-4-boronic esters, including those similar to 3-(Trifluoromethyl)pyridine-4-boronic acid, in Suzuki cross-coupling reactions has been demonstrated. These reactions are crucial for installing electron-withdrawing groups in organic compounds, highlighting the compound's utility in synthetic chemistry (Batool et al., 2016).

Use in Electrolyte Additives

Boron trifluoride complexes, including those with pyridine, have been synthesized and used as electrolyte additives in lithium-ion cells. These additives show promise in controlling impedance at high voltages, crucial for battery performance and longevity (Mengyun Nie et al., 2016).

Optical Sensing Applications

A study developed a BODIPY-type pyridine–boron trifluoride complex as an optical sensor for detecting trace amounts of water in acetonitrile. This demonstrates the potential application of boron-pyridine compounds in sensitive detection technologies (Tsumura et al., 2020).

Future Directions

Trifluoromethylpyridines, including “3-(Trifluoromethyl)pyridine-4-boronic acid”, have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

[3-(trifluoromethyl)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-3-11-2-1-5(4)7(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKURWXTOIKLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyridine-4-boronic acid

CAS RN

1204334-17-7
Record name 3-(Trifluoromethyl)pyridine-4-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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